1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone
CAS No.: 142681-02-5
Cat. No.: VC17304559
Molecular Formula: C32H56N2O4
Molecular Weight: 532.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142681-02-5 |
|---|---|
| Molecular Formula | C32H56N2O4 |
| Molecular Weight | 532.8 g/mol |
| IUPAC Name | 1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
| Standard InChI Key | SCTPNHJGNUGKOU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure centers on a bipyrrolidine backbone, where two pyrrolidine rings are linked at their 3-position carbons. Each nitrogen atom in the pyrrolidine rings is substituted with a dodecyl chain (), while the 2- and 5-positions of both rings are oxidized to carbonyl groups (). This configuration results in a symmetrical molecule with four ketone functionalities and two long hydrophobic alkyl chains.
The IUPAC name, 1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione, reflects this arrangement. The Standard InChI (InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)2...) further encodes the connectivity and stereochemistry.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 142681-02-5 |
| Molecular Formula | |
| Molecular Weight | 532.8 g/mol |
| IUPAC Name | 1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
| SMILES | O=C1N(C(CCCCCCCCCCC)C(=O)N1C(CCCCCCCCCCC)C2N(C(CCCCCCCCCCC)C(=O)N2C(CCCCCCCCCCC))=O |
Physical and Chemical Properties
Physicochemical Characteristics
Although experimental data on solubility, melting point, and stability are unavailable, inferences can be drawn from structural analogs:
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Solubility: Likely soluble in non-polar solvents (e.g., chloroform, toluene) due to the dodecyl chains, with limited solubility in polar solvents.
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Thermal stability: The rigid bipyrrolidine core and strong C=O bonds suggest moderate thermal stability, potentially decomposing above 200°C.
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Crystallinity: Long alkyl chains may promote crystalline packing, though ketone groups could introduce disorder.
Spectroscopic Data
Hypothetical spectral signatures include:
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IR: Strong absorptions at ~1700 cm (C=O stretch) and ~2800–3000 cm (C-H stretches from alkyl chains).
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NMR: Distinct signals for carbonyl carbons (~200 ppm in NMR) and methylene groups in the dodecyl chains.
Recent Research and Developments
Current Literature Gaps
Publicly available studies on this compound are scarce, highlighting opportunities for:
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Synthetic optimization: Developing catalytic or green chemistry approaches to improve yield.
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Application-driven research: Testing hypotheses in materials science contexts, such as OFET fabrication or polymer composites.
Comparative Analysis with Analogues
Compounds like 1,1'-dioctylbipyrrolidine exhibit similar supramolecular behavior but lack the ketone functionalities, underscoring the unique potential of this tetrone derivative.
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